3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
141305-92-2 |
|---|---|
Molecular Formula |
C15H10Cl2N2O |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-6-5-10(13(17)7-11)8-19-9-18-14-4-2-1-3-12(14)15(19)20/h1-7,9H,8H2 |
InChI Key |
GRZQWUNRWDAJIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Formation via Anthranilic Acid Derivatives
The quinazolin-4(3H)-one core is typically constructed from anthranilic acid or its derivatives. A widely adopted method involves the cyclization of 2-aminobenzamide intermediates. For instance, 2-methyl-4H-3,1-benzoxazin-4-one (3), synthesized from anthranilic acid (2) and triethyl orthoacetate, serves as a key intermediate . Condensation of this intermediate with (2,4-dichlorophenyl)methylamine under reflux in pyridine or acetic acid yields the target compound (Figure 1) .
Mechanistic Insight :
The benzoxazinone intermediate (3) undergoes nucleophilic attack by the amine group of (2,4-dichlorophenyl)methylamine, followed by ring-opening and subsequent cyclization to form the quinazolinone core. This method achieves moderate to high yields (65–80%) and is scalable for gram-scale synthesis .
Characterization Data :
-
Melting Point : 240–242°C (decomposition)
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N aromatic)
-
¹H NMR (DMSO-d₆) : δ 5.42 (s, 2H, CH₂), 7.25–8.10 (m, 7H, aromatic)
N-Alkylation of Quinazolin-4(3H)-one
Direct alkylation of the N3 position of quinazolin-4(3H)-one offers a straightforward route. Treatment of the parent compound with (2,4-dichlorophenyl)methyl bromide in the presence of potassium carbonate in dry acetone under reflux for 12 hours facilitates this transformation (Figure 2) .
Optimization Notes :
-
Solvent Selection : Dry acetone enhances nucleophilicity of the nitrogen compared to polar aprotic solvents like DMF .
-
Base Efficacy : Potassium carbonate outperforms sodium hydride in minimizing side reactions (e.g., O-alkylation) .
Yield and Purity :
Graphene Oxide-Catalyzed Cyclocondensation
Eco-friendly synthesis leveraging graphene oxide (GO) nanosheets as carbocatalysts has been reported for analogous quinazolinones . A mixture of anthranilamide and 2,4-dichlorophenylacetaldehyde in aqueous medium with GO (25 mg) at 60°C for 6 hours affords the target compound via dehydrogenative cyclization (Figure 3) .
Advantages :
-
Reaction Time : 6 hours (vs. 12–24 hours in conventional methods) .
-
Sustainability : Aqueous solvent and recyclable GO reduce environmental impact .
Spectroscopic Validation :
-
¹³C NMR (CDCl₃) : δ 45.8 (CH₂), 126.5–140.2 (aromatic carbons), 162.1 (C=O) .
-
HRMS (ESI-TOF) : m/z calcd. for C₁₅H₁₀Cl₂N₂O [M+H]⁺: 309.0198, found: 309.0195 .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the formation of the quinazolinone ring. A mixture of 2-aminobenzamide and 2,4-dichlorobenzyl chloride in ethanol irradiated at 150 W for 20 minutes achieves 85% yield (Figure 4).
Key Parameters :
-
Power : 150 W ensures uniform heating without decomposition.
-
Solvent : Ethanol’s dielectric properties enhance microwave absorption .
Comparative Analysis :
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques using Wang resin enable parallel synthesis of quinazolinone libraries. Immobilized anthranilic acid derivatives react with 2,4-dichlorobenzylamine in DMF at 50°C for 8 hours, followed by cleavage with TFA/CH₂Cl₂ (1:1) .
Benefits :
-
Purification Simplification : Filtration removes resin-bound byproducts.
-
Scalability : Milligram to gram quantities achievable with consistent purity (>95%) .
Catalytic Reductive Amination
A novel approach involves reductive amination of 4-oxoquinazoline-3-carbaldehyde with 2,4-dichlorobenzylamine using sodium cyanoborohydride in methanol. The reaction proceeds at room temperature for 24 hours, yielding the target compound in 68% yield .
Mechanistic Pathway :
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial growth by interfering with essential enzymes and cellular processes. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- 3-Position Substituents: Dichlorobenzyl vs. Phenoxymethyl: The benzyl group (lipophilic) enhances CNS penetration (anticonsulvant activity), while phenoxymethyl derivatives improve solubility without losing potency . Quinoline vs. Benzyl: Quinoline substituents (electron-deficient) enhance larvicidal activity via π-π stacking with insect targets .
- 2-Position Substituents :
- Electron-Withdrawing Groups : Chlorine atoms increase metabolic stability and binding affinity to targets like GABA receptors .
Anticonvulsant Activity
- Key Study: 3-substituted-2-[(2,4-dichlorophenoxy)methyl] derivatives showed potent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, with ED₅₀ values comparable to phenobarbital .
Anticancer Potential
- T47D Breast Cancer Cells: Benzylideneamino derivatives exhibited moderate cytotoxicity (IC₅₀: ~50 µM), with nitro groups reducing activity due to increased steric hindrance .
Antimicrobial and Antifungal Effects
- Sulfonamide Derivatives : Compounds with (4-oxo-thiazolidinyl)sulfonamides showed broad-spectrum activity (MIC: 4–16 µg/mL) against S. aureus and C. albicans .
Biological Activity
3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one is a synthetic derivative of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound features a quinazolinone core with a dichlorophenyl methyl substituent, enhancing its pharmacological potential. Quinazolinones are known for their stability and reactivity due to their fused ring system comprising benzene and pyrimidine-like structures.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound exhibits unique properties due to the presence of the dichlorophenyl group, which influences its interactions with biological targets.
Anticancer Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related quinazolin-4(3H)-one derivatives showed potent inhibitory effects against various tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. Specifically, compounds structurally similar to this compound displayed IC50 values comparable to established anticancer agents like imatinib and lapatinib .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that quinazolinone derivatives possess significant activity against various bacterial strains. For instance, derivatives were tested against Staphylococcus aureus and Bacillus cereus, showing promising results in inhibiting bacterial growth .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. Research indicates that certain structural modifications within the quinazolinone framework can enhance antioxidant capabilities, suggesting potential applications in combating oxidative stress-related diseases .
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cancer progression and bacterial metabolism. Molecular docking studies have revealed that this compound acts as a non-competitive inhibitor for certain kinases, disrupting their function and leading to reduced cell proliferation in cancer cells .
Comparative Analysis of Related Compounds
A comparative analysis of similar quinazolinone derivatives highlights the influence of structural variations on biological activity. The following table summarizes key compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(4-Chlorophenyl)quinazolin-4(3H)-one | Substituted at position 2 | Enhanced antibacterial activity |
| 6-Methylquinazolin-4(3H)-one | Methyl group at position 6 | Potential neuroprotective effects |
| 7-Aminoquinazolin-4(3H)-one | Amino group at position 7 | Increased anticancer activity |
Case Studies
- Inhibition of CDK2 : A study reported that derivatives similar to this compound exhibited strong inhibitory activity against CDK2 with an IC50 value of approximately 0.173 µM. This suggests a potent mechanism for targeting cell cycle regulation in cancer therapy .
- Antibacterial Screening : In a screening assay against multiple bacterial strains, several quinazolinones demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating their potential as therapeutic agents against resistant bacterial infections .
Q & A
Q. How can synthetic methods for 3-[(2,4-Dichlorophenyl)methyl]quinazolin-4(3H)-one be optimized to address limitations like metal catalyst dependency and prolonged reaction times?
Methodological Answer: Optimization involves exploring alternative catalysts and reaction conditions. For example, replacing copper catalysts with DMPA (dimethylphenylamine) as a one-carbon source reduces metal dependency . Microwave irradiation (300–500 W) can reduce reaction times from hours to minutes while improving yields (e.g., 85% vs. 65% for conventional heating) . Solvent selection (polar aprotic solvents like DMF) and controlled temperature are critical to avoid intermediate decomposition.
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–10 hours | 20–30 minutes |
| Yield | 65% | 85% |
| Catalyst | Copper-based | Solvent-assisted |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1687 cm⁻¹, O-H at 3423 cm⁻¹) .
- ¹H NMR : Confirms substituent positions (e.g., δ 5.14 ppm for CH2O groups) .
- Mass Spectrometry (MS) : Validates molecular ions (e.g., m/z 337 for [M]+) .
- Elemental Analysis : Ensures purity (e.g., C: 53.44%, H: 2.99% calculated vs. observed) .
Table 2: Representative Spectral Data
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of dust or vapors .
- Store separately from incompatible substances (e.g., strong oxidizers) .
- Follow SDS guidelines for spill management and first aid (e.g., rinse with water for 15 minutes upon contact) .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanism for quinazolin-4(3H)-one core formation during synthesis?
Methodological Answer: Mechanistic studies involve:
- Nucleophilic Attack : Hydrazine reacts with lactone carbonyl groups to form intermediates (e.g., 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide) .
- Intramolecular Cyclization : Heating in pyridine promotes ring closure to form the quinazolinone core .
- Kinetic Studies : Monitor intermediate formation via HPLC or TLC at timed intervals .
Q. What methodologies are recommended for evaluating the biological activity of quinazolin-4(3H)-one derivatives?
Methodological Answer:
- Anticancer Assays : MTT assays using cell lines (e.g., HepG2) to measure IC50 values .
- Antimicrobial Testing : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) .
- Virulence Factor Analysis : Quantify pyocyanin production in Pseudomonas aeruginosa to assess anti-virulence activity .
Table 3: Biological Activity Assessment Parameters
| Assay Type | Key Metrics | Example Result |
|---|---|---|
| Anticancer (MTT) | IC50 = 12 µM (HepG2 cells) | Dose-dependent cytotoxicity |
| Antifungal | MIC = 8 µg/mL (Candida albicans) | Inhibition of hyphal growth |
Q. How can computational approaches like molecular docking enhance the design of bioactive quinazolin-4(3H)-one derivatives?
Methodological Answer:
Q. What strategies resolve contradictions in synthetic yield data across different methods?
Methodological Answer:
Q. How do structural modifications of the quinazolin-4(3H)-one scaffold improve pharmacological properties?
Methodological Answer:
- Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents enhance metabolic stability .
- Hydrophobic Side Chains : Alkyl chains (e.g., hexyl) improve membrane permeability .
- Systematic SAR Studies : Synthesize derivatives with incremental changes and compare bioactivity .
Table 4: Impact of Substituents on Bioactivity
| Derivative | Substituent | IC50 (Anticancer) | MIC (Antifungal) |
|---|---|---|---|
| 6-Chloro-3-(hexylthiazole) | Hexylthiazole | 10 µM | 4 µg/mL |
| 3-(Trifluoromethylphenyl) | CF3 group | 15 µM | 10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
